![molecular formula C9H9N3S B1268415 4-(4-Aminophenyl)-1,3-thiazol-2-amine CAS No. 3673-53-8](/img/structure/B1268415.png)
4-(4-Aminophenyl)-1,3-thiazol-2-amine
Overview
Description
The compound “4-(4-Aminophenyl)-1,3-thiazol-2-amine” is a derivative of aminophenyl and thiazol. Aminophenyl compounds are generally used in the preparation of various pharmaceuticals and dyes . Thiazol derivatives have been studied for their antimicrobial and antiproliferative properties .
Synthesis Analysis
While specific synthesis methods for “4-(4-Aminophenyl)-1,3-thiazol-2-amine” are not available, similar compounds have been synthesized through various methods. For instance, aminophenyl compounds can be prepared through the reduction of nitrobenzene . Thiazol derivatives have been synthesized through reactions involving bromophenyl and chloroacetamide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies often involve the calculation of wavenumbers and the analysis of vibrational modes .Chemical Reactions Analysis
In a study involving a similar compound, 4-Aminophenyl disulfide, a plasma-assisted catalytic reaction was observed, leading to the formation of 4,4-dimercaptoazobenzene (DMAB) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-Aminophenol, have been studied. 4-Aminophenol is a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .Scientific Research Applications
Antimicrobial Activity
The compound and its derivatives have shown potent antifungal activity. They also exhibited moderate antibacterial activity towards sensitive as well as resistant bacterial strains .
Anti-inflammatory Activity
The compound has demonstrated good anti-inflammatory activity. This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antioxidant Activity
Some derivatives of the compound have shown significant antioxidant activity. This property could be beneficial in the treatment of diseases caused by oxidative stress .
Antiviral Activity
Certain derivatives of the compound have shown significant antiviral activity against the PR8 influenza A strain. This activity was comparable to that of standard antiviral drugs like oseltamivir and amantadine .
Anticancer Activity
The compound has the extraordinary capacity to control a variety of cellular pathways, and its potential for selective anticancer activity can be explored . In vitro anticancer evaluation has also been conducted .
Drug Design and Development
The thiazole ring, which is integral to the structure of the compound, has demonstrated an upsurge of interest in drug design and development of novel therapeutic agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-aminophenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALEXDZEAGCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345563 | |
Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-1,3-thiazol-2-amine | |
CAS RN |
3673-53-8 | |
Record name | 4-(4-Aminophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-(4-AMINOPHENYL)THIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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